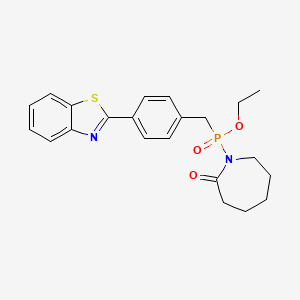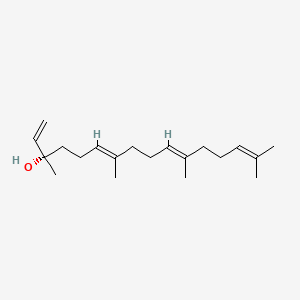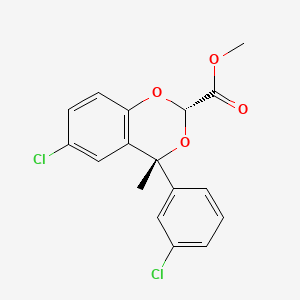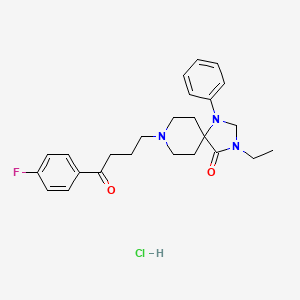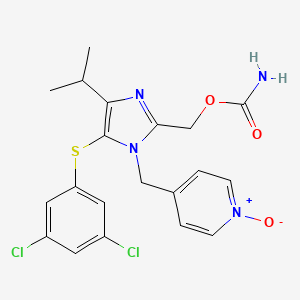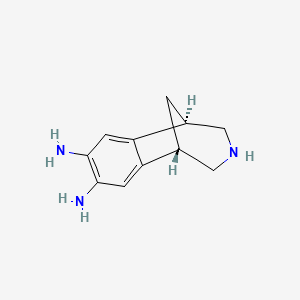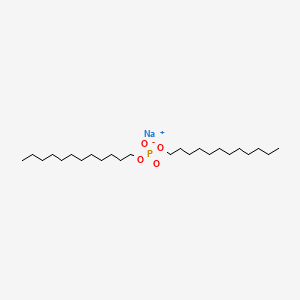
Sodium dilauryl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dilauryl phosphate is an organic compound with the molecular formula C24H50NaO4P. It is a sodium salt of dilauryl phosphate, characterized by its surfactant properties. This compound is commonly used in various industrial and commercial applications due to its ability to reduce surface tension and act as an emulsifying agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium dilauryl phosphate can be synthesized through the esterification of lauryl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The lauryl alcohol is reacted with phosphoric acid in the presence of a catalyst, and the resulting ester is then neutralized with sodium hydroxide. The product is purified through filtration and drying processes to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dilauryl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauryl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form lauryl phosphate derivatives.
Substitution: It can participate in substitution reactions with other alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Alkyl halides or other alkylating agents.
Major Products Formed:
Hydrolysis: Lauryl alcohol and phosphoric acid.
Oxidation: Lauryl phosphate derivatives.
Substitution: Various alkyl phosphate compounds.
Applications De Recherche Scientifique
Sodium dilauryl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Commonly used in the production of detergents, cosmetics, and personal care products.
Mécanisme D'action
The mechanism of action of sodium dilauryl phosphate primarily involves its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. This compound interacts with lipid membranes, leading to the disruption of cell membranes in biological applications. The molecular targets include lipid bilayers, and the pathways involved are related to membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but different molecular structure.
Sodium laureth sulfate (SLES): A related compound with ethoxylated groups, used in similar applications.
Sodium phosphate: A broader category of sodium salts with phosphate groups, used in various industrial and scientific applications
Uniqueness: Sodium dilauryl phosphate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable emulsions and interact with lipid membranes makes it particularly valuable in both industrial and scientific applications.
Propriétés
Numéro CAS |
17026-45-8 |
|---|---|
Formule moléculaire |
C24H50NaO4P |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
sodium;didodecyl phosphate |
InChI |
InChI=1S/C24H51O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;/h3-24H2,1-2H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
QAEVVAMQWJMMGX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


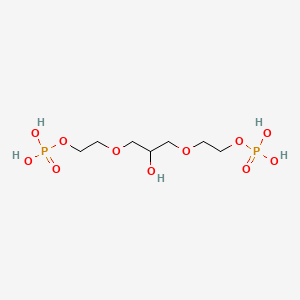
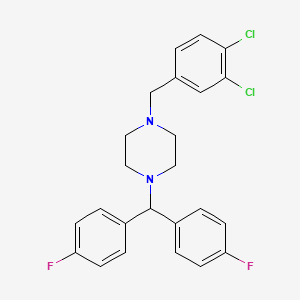
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
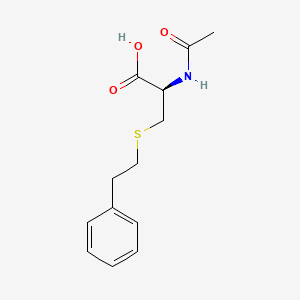
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)
